2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide
Overview
Description
2-Chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C15H13ClN2O3 and its molecular weight is 304.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Research has explored the synthesis and chemical properties of chloro-N-phenylacetamide derivatives. Studies demonstrate various methods for synthesizing these compounds, examining their molecular conformations and supramolecular assembly. One notable study involves the base-induced transformation of chloro-nitrophenyl-thiadiazole in the presence of secondary amines, leading to the formation of indolium-2-thiolates through Smiles rearrangement, highlighting the compound's versatile reactivity in organic synthesis (Androsov, 2008).
Anticonvulsant Activity
Derivatives of chloro-N-phenylacetamide have been evaluated for their anticonvulsant properties. For instance, omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, with modifications on the phenyl ring, exhibit significant anticonvulsant activity, indicating the potential therapeutic applications of these compounds (Aktürk et al., 2002).
Environmental Applications
Chloro-N-phenylacetamides have been investigated for environmental applications, particularly in the degradation of pollutants. The photoassisted Fenton reaction demonstrates the ability of these compounds to undergo complete oxidation in water, offering a method for the remediation of pesticide-contaminated water sources (Pignatello & Sun, 1995).
Crystal Structure Analysis
The study of chloro-N-phenylacetamide derivatives extends to crystallography to understand their molecular structures better. Analysis of halogenated N,2-diarylacetamides has provided insights into their molecular conformations and how they assemble into supramolecular structures, essential for designing materials with specific properties (Nayak et al., 2014).
Anticancer Research
Certain derivatives of chloro-N-phenylacetamide have been synthesized and tested for their anticancer activity, showcasing the potential of these compounds in medical research. Studies involve the synthesis of complex molecules aiming at inhibiting specific proteins involved in cancer progression, indicating the role of these compounds in developing new therapeutic agents (Panchal et al., 2020).
Properties
IUPAC Name |
2-chloro-N-(2-methyl-5-nitrophenyl)-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-7-8-12(18(20)21)9-13(10)17-15(19)14(16)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERROMZVNQOYON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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